

MK-6169 (Islatravir): A Deep Dive into the Intellectual Property and Patent Landscape

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-6169, also known as islatravir (ISL), is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) under development by Merck & Co. for the treatment and prevention of HIV-1 infection.[1][2][3] Its unique mechanism of action, which involves both immediate and delayed chain termination of viral DNA synthesis, has positioned it as a promising candidate for long-acting antiretroviral therapies.[1][4] This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding **MK-6169**, including key patents, their global status, and relevant experimental protocols that underpin its development.

Core Intellectual Property: Patent Landscape

The intellectual property protecting islatravir is multifaceted, encompassing patents covering the core compound, specific dosing regimens, and innovative manufacturing processes. The landscape is primarily shaped by patents assigned to Merck Sharp & Dohme Corp. and Yamasa Corporation, the original licensor of the compound.[5]

Key Patent Families

Three pivotal patent families form the cornerstone of islatravir's intellectual property protection:



- Core Compound Patent: This family, originating from initial discoveries by Yamasa Corporation, covers the fundamental chemical structure of islatravir (formerly known as EFdA).
- Dosing Regimen Patent: Recognizing the long intracellular half-life of islatravir's active form, Merck has secured protection for less frequent than once-daily dosing regimens, a key feature for long-acting treatment and prophylaxis.
- Enzymatic Synthesis Patent: A collaboration with Codexis has led to patents on a novel, efficient enzymatic synthesis process for manufacturing islatravir, representing a significant advancement over traditional chemical synthesis.

The following tables summarize the key quantitative data for these patent families in major jurisdictions.

Table 1: Core Compound Patent Family (Selected Jurisdictions)

Jurisdicti on	Applicati on Number	Priority Date	Filing Date	Publicati on Date	Grant Date	Status
United States	US 11/087,588	2004-03- 24	2005-03- 24	2005-09- 29	2008-03- 04	Active
Europe	EP 1712555	2004-03- 24	2005-03- 22	2006-10- 18	2011-09- 28	Active
Japan	JP 2006- 510603	2004-03- 24	2005-11- 22	2007-04- 05	2009-10- 09	Active
WIPO	WO 2005/0307 71	2004-03- 24	2004-09- 24	2005-04- 07	-	Published

Table 2: Dosing Regimen Patent Family (WO2017139519) (Selected Jurisdictions)



Jurisdicti on	Applicati on Number	Priority Date	Filing Date	Publicati on Date	Grant Date	Status
WIPO	PCT/US20 17/017331	2016-02- 10	2017-02- 10	2017-08- 17	-	Published
United States	US 16/079,000	2016-02- 10	2017-02- 10	2019-01- 03	2021-08- 10	Active
Europe	EP 3414002	2016-02- 10	2017-02- 10	2018-12- 19	2022-03- 23	Active
Japan	JP 2018- 543361	2016-02- 10	2017-02- 10	2019-01- 31	2020-11- 12	Active
Brazil	BR 112018016 428	2016-02- 10	2017-02- 10	2019-03- 12	-	Pending
Ukraine	UA 201809123	2016-02- 10	2017-02- 10	2019-03- 11	-	Pending

Table 3: Enzymatic Synthesis Patent Family (WO2020014050) (Selected Jurisdictions)

Jurisdicti on	Applicati on Number	Priority Date	Filing Date	Publicati on Date	Grant Date	Status
WIPO	PCT/US20 19/040854	2018-07- 09	2019-07- 08	2020-01- 16	-	Published
United States	US 17/047,804	2018-07- 09	2019-07- 08	2021-03- 04	2023-01- 17	Active
Europe	EP 3817999	2018-07- 09	2019-07- 08	2021-05- 12	-	Pending
Japan	JP 2021- 503482	2018-07- 09	2019-07- 08	2021-08- 19	-	Pending



Patent Oppositions

The patent for the less frequent dosing regimen (related to WO2017139519) has faced pregrant oppositions in several countries, including Argentina, Brazil, and Ukraine, filed by civil society organizations.[6][7] These oppositions are a noteworthy aspect of the patent landscape, potentially impacting the breadth of patent protection in these regions.

Mechanism of Action and Signaling Pathway

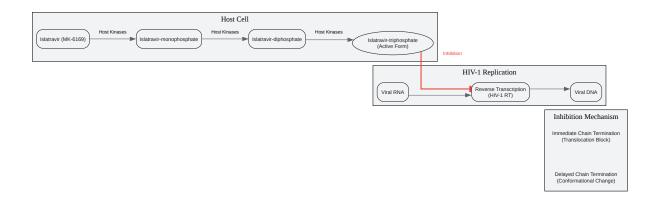
Islatravir is a nucleoside analog that, once inside the cell, is phosphorylated to its active form, islatravir-triphosphate (ISL-TP).[1] As a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI), ISL-TP targets the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA.

The inhibitory action of ISL-TP is characterized by a dual mechanism:

- Immediate Chain Termination: After its incorporation into the nascent viral DNA strand, the 4'ethynyl group of islatravir sterically hinders the translocation of the reverse transcriptase
 along the DNA-RNA hybrid. This blockage prevents the binding of the next incoming
 deoxynucleotide triphosphate (dNTP), leading to immediate termination of DNA synthesis.[4]
- Delayed Chain Termination: In the event that translocation does occur, the presence of the incorporated ISL-TP induces a conformational change in the primer-template, leading to delayed chain termination after the addition of one more nucleotide.[1]

This dual mechanism of action contributes to islatravir's high potency and a high barrier to the development of resistance.[4]





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Figure 1: Islatravir's intracellular activation and mechanism of action.

Key Experimental Protocols

The development of islatravir has been supported by a range of in vitro and in vivo studies. Below are detailed methodologies for key experiments cited in the literature.

HIV-1 Reverse Transcriptase (RT) Enzymatic Inhibition Assay

This assay directly measures the ability of islatravir-triphosphate (ISL-TP) to inhibit the enzymatic activity of purified HIV-1 RT.

Methodology:



- Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template and an oligo(dT) primer annealed to it, purified recombinant HIV-1 RT, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT).
- Inhibitor and Substrate Addition: Add serial dilutions of ISL-TP or a control inhibitor to the reaction wells. Initiate the reaction by adding the natural substrate, [3H]dTTP.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).
 Precipitate the newly synthesized DNA onto glass fiber filters.
- Quantification: Wash the filters to remove unincorporated [³H]dTTP. Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Calculate the concentration of ISL-TP that inhibits 50% of the RT activity (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of islatravir in inhibiting HIV-1 replication in a human T-cell line.

Methodology:

- Cell Seeding: Seed MT-4 cells into 96-well microtiter plates at a density of 1 x 10⁴ cells/well in complete culture medium.
- Compound Addition: Add serial dilutions of islatravir or a control drug to the wells.
- Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a
 predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected,
 untreated virus controls.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
- Assessment of Cytopathic Effect (CPE):



- MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution to each well. Incubate for 4 hours to allow for the formation of formazan crystals
 by viable cells.
- Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the concentration of islatravir that protects 50% of the cells from virus-induced death (EC₅₀) by plotting the percentage of cell viability against the drug concentration.

Intracellular Islatravir-Triphosphate (ISL-TP) Quantification

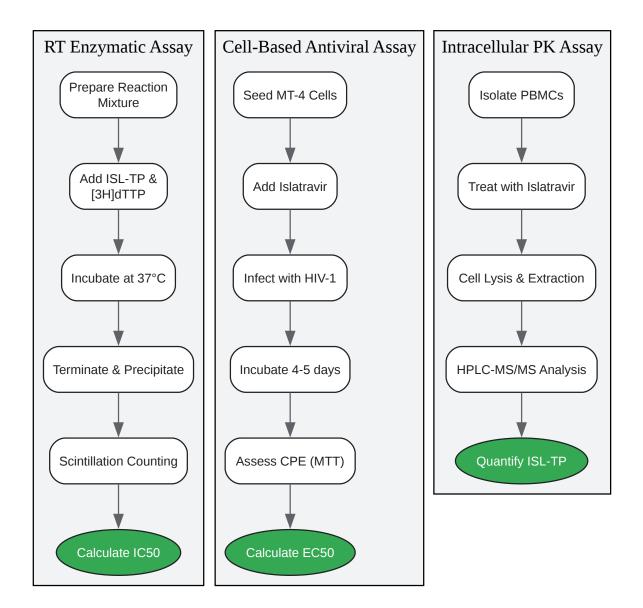
This protocol details the measurement of the active form of islatravir within peripheral blood mononuclear cells (PBMCs).

Methodology:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture and Treatment: Culture the isolated PBMCs and treat with various concentrations of islatravir for a specified duration.
- Cell Lysis: Harvest the cells, wash with PBS, and lyse using a methanol/water solution to extract intracellular metabolites.
- Sample Preparation: Precipitate proteins from the cell lysate and concentrate the supernatant containing ISL-TP.
- HPLC-MS/MS Analysis:
 - Chromatography: Separate the analytes using a reverse-phase or anion-exchange highperformance liquid chromatography (HPLC) column.



- Mass Spectrometry: Quantify ISL-TP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.
- Data Analysis: Generate a standard curve using known concentrations of ISL-TP to determine the concentration in the experimental samples, typically expressed as fmol/10⁶ cells.



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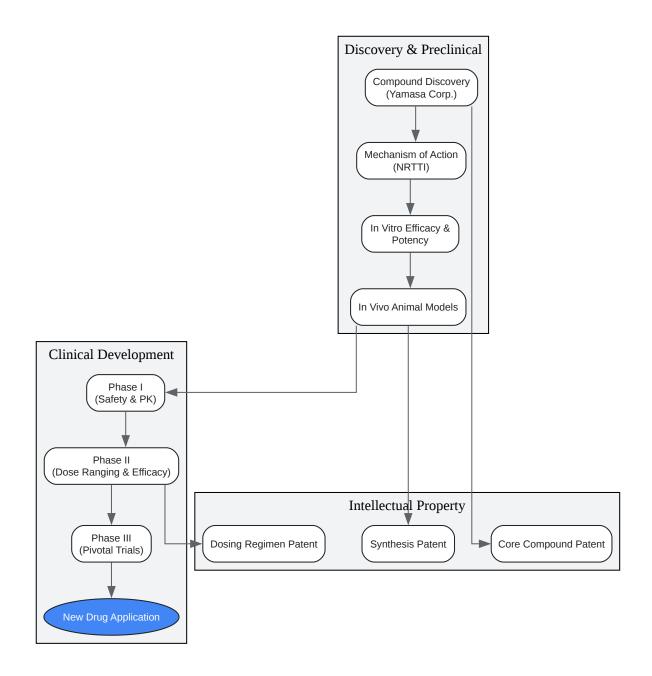
Figure 2: Workflow for key in vitro experimental protocols.



Logical Relationships in Islatravir's Development

The development of islatravir follows a logical progression from fundamental scientific discovery to clinical application, underpinned by a robust intellectual property strategy.





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Figure 3: Logical flow of islatravir's development and IP strategy.



Conclusion

The intellectual property landscape of **MK-6169** (islatravir) is well-defined, with a portfolio of patents covering the core molecule, its use in innovative dosing regimens, and an efficient manufacturing process. This strong patent position, coupled with a unique and potent mechanism of action, underscores islatravir's potential as a significant advancement in HIV therapy. The detailed experimental protocols provide a foundation for further research and development in the field of antiretroviral drug discovery. As islatravir progresses through the final stages of clinical development and regulatory review, its journey offers valuable insights for researchers, scientists, and drug development professionals.[8]

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